

A Technical Guide to the Thermochemical Profile of 5-Chloro-2-phenoxyaniline

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Compound of Interest

Compound Name: 5-Chloro-2-phenoxyaniline

Cat. No.: B041261

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Abstract: **5-Chloro-2-phenoxyaniline** is a key intermediate in the synthesis of dyes and advanced pharmaceutical compounds.^{[1][2]} A thorough understanding of its thermochemical properties is essential for process safety, reaction optimization, and ensuring the stability of the final products. This technical guide addresses the critical thermochemical parameters for **5-Chloro-2-phenoxyaniline**. While specific experimental data for this compound is not extensively available in surveyed literature, this document details the established and recommended experimental protocols for its determination. The methodologies provided are based on standard practices for similar halogenated aromatic amines and serve as a comprehensive blueprint for researchers seeking to establish a complete thermochemical profile.

Introduction

5-Chloro-2-phenoxyaniline (CAS No. 93-67-4) is a solid organic compound with a molecular formula of $C_{12}H_{10}ClNO$ and a molecular weight of 219.67 g/mol.^{[3][4]} Its molecular structure, featuring a chlorinated aniline ring linked to a phenoxy group, makes it a versatile precursor in organic synthesis.^[2] The thermochemical properties of such intermediates are paramount for safe and efficient scale-up in manufacturing processes, as well as for understanding the stability and energy content of the molecule.

This guide focuses on the core thermochemical properties: the standard enthalpy of formation (ΔH_f°), heat capacity (C_p), and the enthalpy of fusion (ΔH_{fus}). In the absence of published

experimental values for **5-Chloro-2-phenoxyaniline**, this document provides detailed experimental protocols based on well-established analytical techniques: Rotating-Bomb Combustion Calorimetry and Differential Scanning Calorimetry (DSC).

Physicochemical and Thermochemical Data

The following tables summarize the known physical properties of **5-Chloro-2-phenoxyaniline** and provide a template for the presentation of thermochemical data that would be obtained through the experimental protocols detailed in this guide.

Table 1: General Physicochemical Properties of **5-Chloro-2-phenoxyaniline**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ ClNO	[3]
Molecular Weight	219.67 g/mol	[3]
Appearance	Solid	[3]
Melting Point	39-41 °C	-

Table 2: Expected Thermochemical Data for **5-Chloro-2-phenoxyaniline**

Thermochemical Parameter	Symbol	Expected Value (Placeholder)	Unit	Recommended Technique
Standard Enthalpy of Combustion	ΔH_c°	To Be Determined	kJ/mol	Rotating-Bomb Calorimetry
Standard Enthalpy of Formation	ΔH_f°	To Be Determined	kJ/mol	Derived from ΔH_c°
Heat Capacity (Solid)	$C_p(s)$	To Be Determined	J/(mol·K)	Differential Scanning Calorimetry
Enthalpy of Fusion	ΔH_{fus}	To Be Determined	kJ/mol	Differential Scanning Calorimetry
Melting Temperature	T_m	To Be Determined	°C / K	Differential Scanning Calorimetry

Experimental Protocols

Determination of Enthalpy of Formation via Rotating-Bomb Combustion Calorimetry

The standard enthalpy of formation is most accurately determined by measuring the standard enthalpy of combustion (ΔH_c°) using a constant-volume calorimeter, specifically a rotating-bomb calorimeter for halogenated compounds. The enthalpy of formation is then calculated using Hess's Law.^[5]

Principle: A weighed sample of **5-Chloro-2-phenoxyaniline** is completely combusted in a sealed, pressurized oxygen environment (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is precisely measured. For chlorinated compounds, rotation of the bomb after combustion is

crucial to ensure that the combustion products (like HCl) fully dissolve in a capture solution within the bomb, leading to a well-defined final state.

Detailed Methodology:

- **Sample Preparation:** A sample of high-purity **5-Chloro-2-phenoxyaniline** (mass not to exceed 1.1 g) is pressed into a pellet.^[6] The pellet is weighed accurately (to ± 0.01 mg) and placed in a quartz crucible.
- **Fuse Wire Attachment:** A piece of fuse wire of known length and mass is attached to the electrodes within the bomb head, with the wire positioned to make contact with the sample pellet.
- **Bomb Sealing and Charging:** A small, precise amount of a reducing solution (e.g., arsenious oxide solution) is added to the bottom of the bomb to facilitate the reduction of aqueous chlorine to chloride ions. The bomb is then sealed, flushed with oxygen to remove atmospheric nitrogen, and pressurized with pure oxygen to approximately 30 atm.^[7]
- **Calorimeter Assembly:** The sealed bomb is submerged in a precisely measured mass of distilled water in the calorimeter bucket. The calorimeter is closed, and the stirrer is activated to ensure a uniform water temperature.
- **Temperature Equilibration and Firing:** The temperature of the water bath is recorded at regular intervals (e.g., every 30 seconds) until a steady rate of change is observed.^[6] The sample is then ignited by passing an electric current through the fuse wire.^[7]
- **Post-Combustion Measurement:** The temperature is recorded at 30-second intervals as it rises to a maximum and then begins to cool.^[8] The bomb is rotated after firing to ensure complete dissolution of gaseous products.
- **Product Analysis:** After the experiment, the bomb is depressurized, and the internal surfaces and solution are analyzed to quantify the amounts of nitric acid (from residual N_2) and hydrochloric acid formed. The length of the unburned fuse wire is measured.
- **Calculation:** The heat capacity of the calorimeter system (C_s) is first determined by burning a standard substance with a known heat of combustion, such as benzoic acid.^[6] The heat of combustion of the sample is then calculated from the corrected temperature rise, the heat

capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and the formation of acids.

Determination of Heat Capacity and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring heat flow associated with thermal transitions in a material.^[9] It is used to determine the heat capacity as a function of temperature and the enthalpy of fusion (melting).^{[10][11]}

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference as they are subjected to a controlled temperature program.^[9]

Phase transitions like melting result in an endothermic heat flow, which appears as a peak on the DSC thermogram. The heat capacity is determined by measuring the heat flow required to raise the sample's temperature by a given amount.^{[12][13]}

Detailed Methodology for Enthalpy of Fusion (ΔH_{fus}):

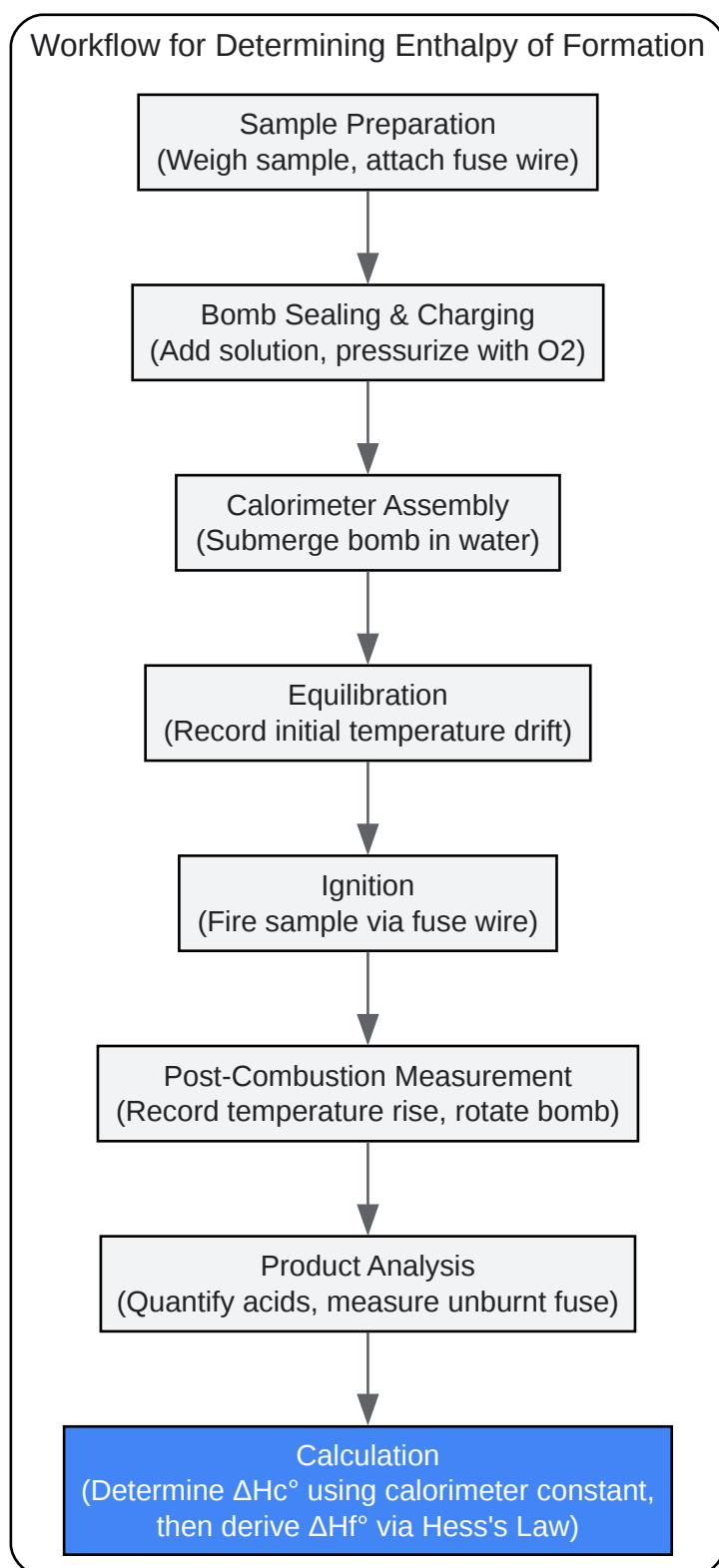
- **Sample Preparation:** A small amount of **5-Chloro-2-phenoxyaniline** (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.^[14] An empty, sealed aluminum pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.^[15]
- **Thermal Program:** The sample is subjected to a heat/cool/heat cycle to erase its thermal history.^[14] Data is collected during the final heating ramp (e.g., at a constant rate of 2 °C/min) through the melting transition.^[15] The temperature range should extend well below and above the expected melting point (e.g., from 25 °C to 60 °C).
- **Data Analysis:** The melting point (T_m) is determined as the onset temperature of the melting peak. The enthalpy of fusion (ΔH_{fus}) is calculated by integrating the area of the melting peak on the heat flow vs. temperature curve.^{[10][16]} The instrument software typically performs this integration automatically.

Detailed Methodology for Heat Capacity (C_p):

- Three-Step Measurement: The determination of C_p requires three separate DSC runs using the same thermal program:
 - Baseline Run: The DSC is run with two empty sample pans to obtain the baseline heat flow.
 - Standard Run: A sapphire standard of known mass and specific heat capacity is run to calibrate the heat flow signal.
 - Sample Run: The **5-Chloro-2-phenoxyaniline** sample is run.[\[17\]](#)
- Thermal Program: A common program involves equilibrating at an initial temperature (e.g., 0 °C), holding isothermally for several minutes, and then heating at a controlled rate (e.g., 20 °C/min) through the desired temperature range.[\[12\]](#)
- Calculation: The specific heat capacity of the sample ($C_{p,\text{sample}}$) at a given temperature (T) is calculated using the following equation: $C_{p,\text{sample}} = (C_{p,\text{std}}) \times (m_{\text{std}} / m_{\text{sample}}) \times (DSC_{\text{sample}} - DSC_{\text{baseline}}) / (DSC_{\text{std}} - DSC_{\text{baseline}})$ Where:
 - $C_{p,\text{std}}$ is the specific heat capacity of the sapphire standard.
 - m is the mass of the respective material.
 - DSC is the measured heat flow signal from the respective run.

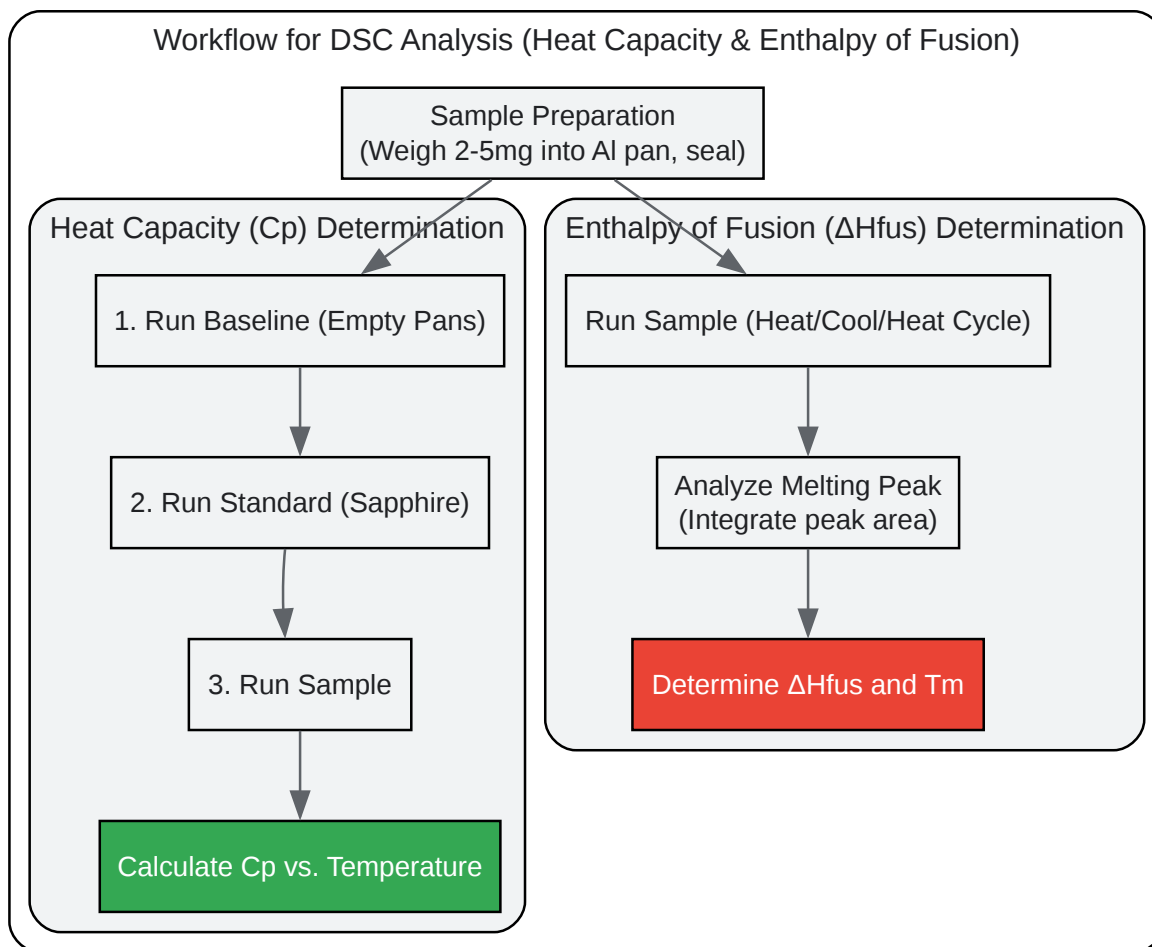
Mandatory Visualizations

The following diagrams illustrate the logical workflows for the experimental protocols described above.



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Caption: Workflow for Determining Enthalpy of Formation via Rotating-Bomb Calorimetry.



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Caption: Workflow for Determining Heat Capacity and Enthalpy of Fusion via DSC.

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